molecular formula C13H10F2O B6373232 2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol CAS No. 1261997-36-7

2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol

Cat. No.: B6373232
CAS No.: 1261997-36-7
M. Wt: 220.21 g/mol
InChI Key: AEVGZLCEESOYCF-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol is an organic compound that belongs to the class of fluorophenols It is characterized by the presence of two fluorine atoms and a methyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol typically involves a multi-step process. One common method is the substitution reaction, where a fluorine atom is introduced into the phenol ring. This can be achieved through the reaction of a suitable precursor with a fluorinating agent under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Additionally, stringent quality control measures are implemented to ensure the purity and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives. Substitution reactions can result in the formation of various substituted phenols .

Scientific Research Applications

2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenol
  • 3-Fluoro-4-methylphenyl isocyanate
  • 4-Fluoro-2-methylphenol
  • 2,4-Difluorophenol

Uniqueness

2-Fluoro-4-(3-fluoro-4-methylphenyl)phenol is unique due to the specific arrangement of fluorine atoms and the methyl group on the phenol ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .

Properties

IUPAC Name

2-fluoro-4-(3-fluoro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-2-3-9(6-11(8)14)10-4-5-13(16)12(15)7-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVGZLCEESOYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684172
Record name 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-36-7
Record name 3,3'-Difluoro-4'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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